3-(2-Methyl-3-indolyl)phthalide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Methyl-3-indolyl)phthalide” is a type of 3-substituted phthalide . Phthalides are vital molecules due to their fascinating biological activity . They are recognized as derivatives of 1(3H)-isobenzofuranone .
Synthesis Analysis
The synthesis of 3-substituted phthalides, including “this compound”, has been a focus of recent advancements in synthetic methodologies . For instance, Li and co-workers have devised a four-step strategy for the synthesis of 3-substituted phthalide. The condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion followed by decarboxylation and hydrolysis gave 3-substituted phthalides in 44% overall yield over four steps .Molecular Structure Analysis
The fundamental core structure of phthalide, including “this compound”, consists of a benzene ring fused with a γ-lactone between carbons 1 and 3 .Chemical Reactions Analysis
3-substituted phthalides, including “this compound”, have been found to undergo hydrogenolysis under low pressure hydrogenation . This constitutes a general synthetic route to (2-carboxybenzyl)-indoles of all three types: 1-, 2- and 3-substituted indoles .Future Directions
The development of 3-substituted phthalides, including “3-(2-Methyl-3-indolyl)phthalide”, is a key area of research in organic chemistry . These molecules play a crucial role in the development of important biologically active natural products . Future research will likely focus on developing newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .
properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-10-15(13-8-4-5-9-14(13)18-10)16-11-6-2-3-7-12(11)17(19)20-16/h2-9,16,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDJMTJURABFMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30995218 |
Source
|
Record name | 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73973-01-0 |
Source
|
Record name | Phthalide, 3-(2-methyl-3-indolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073973010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30995218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.